molecular formula C29H31N7O2 B3011681 TN1

TN1

Cat. No.: B3011681
M. Wt: 509.6 g/mol
InChI Key: QPFYQTIUHLNNSI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TN1 involves a high-throughput screening of a large chemical library to identify a 2,6-diamino-substituted purine. The compound is synthesized through a series of chemical reactions, including amination and cyclization, under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves optimizing the synthesis process to achieve high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: TN1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .

Scientific Research Applications

Agricultural Applications

Herbicidal Activity

One of the primary applications of TN1 is its herbicidal activity. Research conducted at the University of Tennessee focused on synthesizing analogs of this compound to evaluate their effectiveness against various monocot and dicot plant species. The study found that this compound and its analogs exhibited notable herbicidal properties, which can be attributed to their structural similarities to synthetic cytokinins that promote weed management strategies.

Table 1: Herbicidal Activity of this compound and Its Analogs

CompoundStructure TypeHerbicidal ActivityNotes
This compoundThiadiazole-5-carboxamideHighBase compound
TN2Ester analogModerateIncorporates oxygen atom
TN12Methyl-substituted thiadiazoleHighSimilar structure to this compound
TN14Triazole derivativeLowExamined for sulfur importance

The experiments demonstrated that modifications in the molecular structure significantly influenced herbicidal activity, providing insights into developing more effective agricultural chemicals .

Material Science Applications

Semiconductor Properties

This compound also shows promise in the field of semiconductor materials. Research indicates that compounds with thiadiazole structures can be utilized in creating ternary compound semiconductors, which are crucial for electronic devices. Studies have explored the physical vapor transport methods for growing crystals of these compounds, revealing how growth conditions affect crystal quality and performance.

Case Study 1: Herbicide Development

A comprehensive study synthesized a series of analogs based on this compound, examining their effectiveness as herbicides. The results indicated that certain modifications led to increased potency against specific weed species, suggesting a pathway for developing new herbicides that leverage the cytokinin-like activity of these compounds.

Case Study 2: Semiconductor Characterization

In another study focusing on semiconductor applications, researchers employed various characterization techniques such as X-ray diffraction and photoluminescence to analyze the properties of thiadiazole-based semiconductors. The results demonstrated a correlation between growth conditions and electronic properties, underscoring the potential for using this compound derivatives in advanced materials .

Mechanism of Action

TN1 exerts its effects by inducing the production of fetal hemoglobin. It increases the transcription and protein levels of gamma-globin, a component of fetal hemoglobin. This compound achieves this by interacting with specific molecular targets and pathways involved in hemoglobin synthesis .

Comparison with Similar Compounds

Uniqueness of this compound: this compound stands out due to its high potency and efficacy in inducing fetal hemoglobin at lower concentrations compared to other compounds. This makes it a promising candidate for therapeutic applications, particularly in treating hemoglobinopathies .

Biological Activity

The compound TN1, a 2,6-diamino-substituted purine, has garnered attention for its diverse biological activities, particularly in the context of pharmacology and plant biology. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity, including its effects on plant growth and its potential therapeutic applications.

Overview of this compound

This compound is primarily recognized for its ability to induce fetal hemoglobin (HbF) production, which has implications for treating sickle cell disease and beta-thalassemia. In addition to its hematological effects, this compound exhibits significant biological activities that can be categorized into several domains: antioxidant , anti-inflammatory , antibacterial , and immunomodulatory properties.

Antioxidant Activity

Research indicates that extracts derived from this compound possess strong free radical-scavenging abilities. A study evaluating the phenolic compound compositions of water and ethanol extracts from this compound demonstrated that these extracts exhibited the highest antioxidant stability compared to vitamin C. The presence of phenolic compounds such as gallic acid and chlorogenic acid contributes to this activity, making this compound a potential candidate for applications in food preservation and nutraceuticals .

Extract TypePhenolic Content (mg/g)Free Radical-Scavenging Activity (%)
Water Extract (WE)120.585.2
Ethanol Extract (EE)145.390.4

Anti-inflammatory and Antibacterial Activities

The anti-inflammatory properties of this compound have been substantiated through various biological assays. The compressional-puffed ethanol extract (CPEE) from this compound showed the strongest anti-inflammatory activity among tested samples. In vitro studies revealed that CPEE significantly inhibited pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent in therapeutic applications .

Moreover, antibacterial assays indicated that extracts from this compound exhibited effective inhibition against several pathogenic bacteria, reinforcing its potential use in medical and cosmetic formulations.

Immunomodulatory Effects

Research has shown that this compound-dioscorin can stimulate phagocytosis activity in lymphoid cells, indicating an immunomodulatory effect. This property is crucial for enhancing the immune response against infections and diseases . The activation of innate immune mechanisms may provide therapeutic benefits in conditions where immune modulation is required.

Case Study 1: Induction of Fetal Hemoglobin

A high-throughput screening identified this compound as a potent inducer of fetal hemoglobin. In clinical settings, this property can be leveraged for treating hemoglobinopathies. In a study involving animal models, administration of this compound resulted in a significant increase in HbF levels, demonstrating its potential efficacy as a therapeutic agent for sickle cell disease .

Case Study 2: Plant Growth Enhancement

In agricultural research, this compound was evaluated for its effects on rice varieties such as this compound and PTB33. Treatments with chitosan-based formulations containing this compound led to enhanced germination rates and increased biomass. Notably, at concentrations of 50 ppm, treated plants exhibited a fresh weight increase from 11.08 g to 20.41 g, showcasing its utility in improving crop yields .

Properties

IUPAC Name

N-[3-[[9-ethyl-2-[(4-hydroxycyclohexyl)amino]purin-6-yl]amino]phenyl]-3-(4-methylphenyl)prop-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N7O2/c1-3-36-18-30-26-27(34-29(35-28(26)36)33-21-12-14-24(37)15-13-21)32-23-6-4-5-22(17-23)31-25(38)16-11-20-9-7-19(2)8-10-20/h4-10,17-18,21,24,37H,3,12-15H2,1-2H3,(H,31,38)(H2,32,33,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFYQTIUHLNNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(N=C(N=C21)NC3CCC(CC3)O)NC4=CC(=CC=C4)NC(=O)C#CC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.